molecular formula C6H11NO3S B2543202 4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol CAS No. 2470440-72-1

4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol

Cat. No.: B2543202
CAS No.: 2470440-72-1
M. Wt: 177.22
InChI Key: JRLGMALIFPVRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dioxo-4lambda6-thia-5-azaspiro[25]octan-7-ol is a chemical compound with a unique spiro structure, incorporating both sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with an appropriate diol under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines, depending on the reaction conditions.

    Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-{4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid: This compound shares a similar spiro structure and contains both sulfur and nitrogen atoms.

    4,4-Dioxido-4-thia-5-azaspiro[2.5]octan-5-yl acetic acid: Another related compound with similar structural features.

Uniqueness

4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol is unique due to its specific arrangement of atoms and the presence of both sulfur and nitrogen within its ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,4-dioxo-4λ6-thia-5-azaspiro[2.5]octan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c8-5-3-6(1-2-6)11(9,10)7-4-5/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLGMALIFPVRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(CNS2(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.